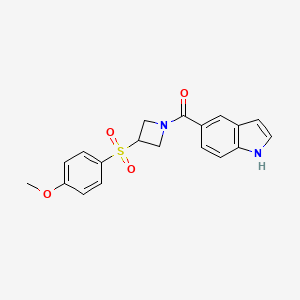

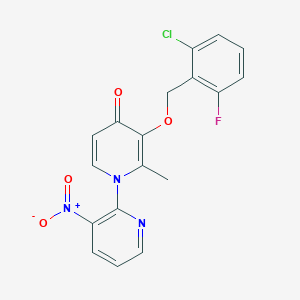

(1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that contains an indole moiety, a methoxyphenyl group, a sulfonyl group, and an azetidinyl group . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The methoxyphenyl group consists of a benzene ring with a methoxy (OCH3) substituent. The sulfonyl group (SO2) is a common functional group in organic chemistry, and the azetidinyl group is a four-membered nitrogen-containing ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the presence of the polar sulfonyl and methoxy groups could influence the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Potentials

- Synthesis of Substituted Azetidinones : A study focused on the synthesis of azetidinones scaffolds due to their biological and pharmacological potencies. This research could provide insight into the synthesis methods applicable to compounds like “(1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone,” highlighting the compound's potential as a precursor for biologically active molecules (Jagannadham et al., 2019).

Pharmacological and Anticancer Activity

- Anticancer and Antimicrobial Agents : Schiff base indole derivatives with azetidinone moieties were synthesized and exhibited excellent antibacterial, antifungal, and anticancer activities. This suggests that similar compounds, including the one of interest, could have potential pharmacological applications (Verma et al., 2019).

Drug Metabolism and Pharmacokinetics

- Antimitotic Agent I-387 : A novel indole compound with antitubulin action showed potent antitumor activity and less neurotoxicity compared to traditional treatments. This research into drug metabolism and pharmacokinetics can offer valuable insights for developing new cancer therapies, potentially including compounds similar to “(1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” (Ahn et al., 2011).

5-HT6 Receptor Antagonists

- 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties : The study on N1-azinylsulfonyl-1H-indoles as 5-HT6 receptor antagonists demonstrates the therapeutic potential of indole derivatives in treating cognitive disorders and depression, indicating a possible area of application for the compound of interest (Zajdel et al., 2016).

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The azetidine ring in the compound is known to be highly reactive due to considerable ring strain . This reactivity can trigger unique interactions with its targets, potentially leading to changes in the target’s function or structure .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could impact multiple biochemical pathways

Pharmacokinetics

Azetidines are known to be more stable than related aziridines, which could translate into both facile handling and unique reactivity

Result of Action

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would likely depend on the compound’s targets and the biochemical pathways it impacts.

Safety and Hazards

Propiedades

IUPAC Name |

1H-indol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-25-15-3-5-16(6-4-15)26(23,24)17-11-21(12-17)19(22)14-2-7-18-13(10-14)8-9-20-18/h2-10,17,20H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPWODONBYBSEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936288.png)

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)

![8,11-Dioxadispiro[3.2.4.2]tridecan-2-one](/img/structure/B2936294.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)

![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)

![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)